molecular formula C15H25NO5 B8237145 Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Cat. No.: B8237145
M. Wt: 299.36 g/mol
InChI Key: BMJSZENFCMHBAZ-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine rings are known for their conformational flexibility and the presence of polar nitrogen atoms, which enhance their interaction with macromolecules. This compound is often used as a building block in the synthesis of various organic molecules due to its unique structural features.

Preparation Methods

The synthesis of Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine and ethyl acetate derivatives.

    Reaction Steps:

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance yield and purity. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as methanol and dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions but can include derivatives with modified functional groups, such as hydroxyl or carboxyl groups.

Scientific Research Applications

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring’s conformational flexibility allows it to fit into various binding sites, modulating the activity of the target molecules. The oxoethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has similar structural features but differs in the presence of a piperazine ring instead of a piperidine ring.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino group, which imparts different chemical reactivity and biological activity.

    tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: The methoxy group in this compound alters its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(2-oxoethyl)piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-12(18)15(8-10-17)7-6-9-16(11-15)13(19)21-14(2,3)4/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSZENFCMHBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-tert-Butyl 3-ethyl 3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate (2.75 g, 8.5 mmol) in CH2Cl2 (100 mL) was cooed to −78° C., and ozone was passed into the reaction mixture until a light blue color was observed (ca. 15 min). Nitrogen was then bubbled through the solution to remove the excess ozone. Dimethyl sulfide (10 mL) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was then washed with water and brine, dried and concentrated to give the product (2.5 g).
Name
1-tert-Butyl 3-ethyl 3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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